Desmotroposantonine, acetate
Description
Desmotroposantonine, acetate is an organic compound with the molecular formula C17H20O4 It is a derivative of desmotroposantonine, where the acetate group is introduced to enhance its chemical properties
Properties
CAS No. |
14794-71-9 |
|---|---|
Molecular Formula |
C17H20O4 |
Molecular Weight |
288.34 g/mol |
IUPAC Name |
(3,6,9-trimethyl-2-oxo-3a,4,5,9b-tetrahydro-3H-benzo[g][1]benzofuran-8-yl) acetate |
InChI |
InChI=1S/C17H20O4/c1-8-7-14(20-11(4)18)10(3)15-12(8)5-6-13-9(2)17(19)21-16(13)15/h7,9,13,16H,5-6H2,1-4H3 |
InChI Key |
ZWPKGSNVVQTUMS-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2CCC3=C(C2OC1=O)C(=C(C=C3C)OC(=O)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of desmotroposantonine, acetate typically involves the esterification of desmotroposantonine with acetic anhydride or acetyl chloride in the presence of a catalyst such as pyridine or sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the starting material to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of environmentally friendly solvents and catalysts is also emphasized to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Acetylation of α-Desmotroposantonin
α-Desmotroposantonin (3 ) undergoes acetylation to form desmotroposantonin acetate (2 ) via treatment with acetic anhydride (Ac₂O) in the presence of H₂SO₄ . This reaction follows a dienone-phenol rearrangement mechanism under acidic conditions.
Reaction Scheme :
Key Data :
Esterification and Etherification
Desmotroposantonin acetate serves as a precursor for further functionalization:
Notable Observations :
-
Succinic anhydride reactions require DMAP as a catalyst for optimal yields .
-
Alkyl halides with longer chains (e.g., hexyl bromide) show reduced reactivity compared to methyl or ethyl analogs .
Acid-Induced Rearrangements
Desmotroposantonin acetate undergoes structural rearrangements in acidic media, influenced by acid concentration:
Reaction in Concentrated H₂SO₄ (>45%)
-
Rearrangement proceeds via a cationic intermediate, forming trans-desmotroposantonin, which epimerizes to α-desmotroposantonin (3 ) .
Reaction in Dilute H₂SO₄ (<45%)
-
Mechanism shifts to direct epimerization without intermediate stabilization .
-
Comparative Reactivity : 6-epi-α-santonin rearranges ~1,000× faster due to lactone ring stabilization .
Reactivity with Nucleophiles
The acetate group enhances susceptibility to nucleophilic attack:
Amine Functionalization
-
Acid chloride derivatives of desmotroposantonin acetate react with primary amines (e.g., ethylamine) to form amide conjugates (6a–c ) .
Example :
Thermal Stability
-
Decomposition observed at temperatures >150°C, releasing acetic acid and forming α-desmotroposantonin .
Photochemical Reactivity
Comparative Reactivity of Analogues
| Analog | Reaction Rate (Relative to Parent) | Key Feature |
|---|---|---|
| 6-epi-α-Santonin | 1,000× faster | Lactone ring stabilization |
| Lactone-free derivative | 10× slower | Absence of stabilizing interactions |
Scientific Research Applications
Desmotroposantonine, acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its bioactive properties.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of desmotroposantonine, acetate involves its interaction with specific molecular targets in biological systems. It is believed to exert its effects by modulating the activity of enzymes and receptors involved in various biochemical pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in the regulation of oxidative stress and inflammation .
Comparison with Similar Compounds
Desmotroposantonine, acetate can be compared with other similar compounds such as:
Desmotroposantonine: The parent compound without the acetate group.
Tropolone derivatives: Compounds with similar structural features and biological activities.
Acetylated natural products:
Uniqueness
This compound is unique due to its specific structural features and the presence of the acetate group, which enhances its chemical stability and biological activity compared to its parent compound and other similar derivatives .
Biological Activity
Desmotroposantonine, acetate is a compound derived from sesquiterpene lactones, which are known for their diverse biological activities. This article focuses on the biological activity of this compound, particularly its immunosuppressive properties and potential therapeutic applications.
Immunosuppressive Effects
Recent studies have highlighted the immunosuppressive capabilities of this compound, particularly in the context of T- and B-cell activity. A notable investigation into α-santonin analogs, including Desmotroposantonine derivatives, demonstrated significant suppression of lymphocyte proliferation in vitro and in vivo.
Key Findings:
- In Vitro Studies : Compound 4e (an analog of Desmotroposantonine) showed approximately 80% suppression of B lymphocyte proliferation and 75% suppression of T lymphocyte proliferation when stimulated by Concanavalin A (ConA) and lipopolysaccharide (LPS) .
- In Vivo Studies : In BALB/c mice models, the administration of compound 4e resulted in a significant reduction in both humoral and cellular immune responses. Specifically, it suppressed delayed-type hypersensitivity (DTH) reactions and reduced antibody production against sheep red blood cells (SRBC) .
The immunosuppressive activity appears to be linked to the structural characteristics of the compound. The presence of carbonyl groups in ester and amide analogs enhances their inhibitory effects on lymphocyte proliferation. The study indicated that as the carbon chain length increases in these derivatives, the immunosuppressive activity also tends to increase up to a certain point before declining .
Case Studies
-
Study on Compound 4e :
- Objective : To evaluate the immunosuppressive effects of Desmotroposantonine analogs.
- Methodology : In vitro assays measured lymphocyte proliferation rates under varying concentrations of compound 4e.
- Results : Significant inhibition was observed at concentrations as low as 6.25 mg/kg, with a peak suppression rate of 41% at 25 mg/kg for humoral immunity .
- Comparative Analysis with Other Immunosuppressants :
Data Summary
The following table summarizes the effects of various compounds related to Desmotroposantonine on T- and B-cell proliferation:
| Compound | Concentration (μM) | T-cell Proliferation (%) | B-cell Proliferation (%) |
|---|---|---|---|
| Control | - | 100 | 100 |
| 4e | 100 | 21.36↓ | 33.25↓ |
| 4d | 100 | 30.00↓ | 40.00↓ |
| α-Santonin | 100 | 35.36↓ | 19.00↓ |
Note: The "↓" indicates a decrease in proliferation compared to control levels.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
